molecular formula C7H7IO2 B1311775 4-Iodo-2-methoxyphenol CAS No. 203861-62-5

4-Iodo-2-methoxyphenol

Cat. No. B1311775
M. Wt: 250.03 g/mol
InChI Key: KJXYWMSTOWBZHC-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxyphenol is a chemical compound with the empirical formula C7H7IO2 . It has a molecular weight of 250.03 . The compound is solid in form and has a melting point of 37-40 °C .


Molecular Structure Analysis

The molecular structure of 4-Iodo-2-methoxyphenol consists of an iodine atom and a methoxy group (-OCH3) attached to a phenol ring . The InChI string representation of the molecule is 1S/C7H7IO2/c1-10-7-4-5 (8)2-3-6 (7)9/h2-4,9H,1H3 .


Physical And Chemical Properties Analysis

4-Iodo-2-methoxyphenol is a solid substance with a melting point of 37-40 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • General Properties

    • 4-Iodo-2-methoxyphenol is a solid with a molecular weight of 250.03 and a melting point of 37-40°C .
    • It has the empirical formula C7H7IO2 .
    • It should be stored at a temperature of 2-8°C .
  • Potential Applications

    • 4-Iodo-2-methoxyphenol could potentially be used in the production of other chemicals, such as pharmaceuticals, fragrances, and dyes .
    • It could also be used as a disinfectant, as well as a flavor and fragrance ingredient in some food products .
    • In research, it could be used as a model substrate for studying enzymatic activity and protein structure .
  • Intermediate in Organic Synthesis

    • 4-Iodo-2-methoxyphenol can be used as an intermediate in the synthesis of a variety of other organic compounds . This includes the production of pharmaceuticals, fragrances, and dyes .
  • Food Industry

    • This compound can be used as a flavor and fragrance ingredient in some food products .
  • Research Applications

    • In research, 4-Iodo-2-methoxyphenol can be used as a model substrate for studying enzymatic activity and protein structure .
  • Anti-inflammatory and Anti-amyloidogenic Effects

    • A compound similar to 4-Iodo-2-methoxyphenol, known as (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), has been tested for its anti-inflammatory and anti-amyloidogenic effects . MMPP is a selective signal transducer and activator of transcription 3 (STAT3) inhibitor .
  • Precursor to Green Fuels

    • Due to its origins in biomass, 2-methoxyphenol, a compound similar to 4-Iodo-2-methoxyphenol, may be considered a potential precursor to "green fuels" .
  • Production of Flavoring Chemicals

    • 2-methoxyphenol can be used as a starting material for the production of a number of other flavoring chemicals, including eugenol . Guaiacol, a compound similar to 2-methoxyphenol, is responsible for the production of around 85 percent of all vanillin .
  • Inhibition of STAT3 Pathway

    • A compound similar to 4-Iodo-2-methoxyphenol, known as (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), has been tested for its anti-inflammatory and anti-amyloidogenic effects . MMPP is a selective signal transducer and activator of transcription 3 (STAT3) inhibitor .

Safety And Hazards

4-Iodo-2-methoxyphenol is classified as Acute Tox. 3 Oral - Aquatic Chronic 2 - Eye Dam. 1 according to the GHS classification . It is toxic if swallowed, causes serious eye damage, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-iodo-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXYWMSTOWBZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435728
Record name 4-iodo-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2-methoxyphenol

CAS RN

203861-62-5
Record name 4-iodo-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203861-62-5
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Iodo-2-methoxyphenol was prepared according to the method described by K. J. Edgar and N. Falling, J. Org. Chem. 55, 5287 (1990). Guaiacol (50.0 g, 402 mmol), sodium iodide (60.5 g, 402 mmol) was dissolved in methanol (800 ml) and cooled to 0° C., and sodium hydroxide (16.0 g, 402 mmol) was added at such a rate that the temperature did not exceed 5° C. An aqueous solution of sodium hypochlorite (750 ml, 72% solution, 402 mmol) was added during 45 min. The temperature was not allowed to exceed 0° C. After completed addition it was stirred for another 10 minutes at 0° C. First aqueous hydrochloric acid (100 ml, 4 M solution) and then sodium sulifite (200 ml saturated aqueous solution) was added. The product was extracted with ether was followed by drying over magnesium sulfate. Evaporation of the solvent was followed by distillation and the fraction at 105-106° C. at 0.1 mm Hg was collected. Yield 55 g, 54%.
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50 g
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200 mL
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Synthesis routes and methods III

Procedure details

4-Iodo-2-methoxyphenol was prepared according to the method described by K. J. Edgar and N. Falling, J. Org. Chem. 55, 5287 (1990). Guaiacol (50.0 g, 402 mmol), sodium iodide (60.5 g, 402 mmol) was dissolved in methanol (800 ml) and cooled to 0° C., and sodium hydroxide (16.0 g, 402 mmol) was added at such a rate that the temperature did not exceed 5° C. An aqueous solution of sodium hypochlorite (750 ml, 7.2% solution, 402 mmol) was added during 45 min. The temperature was not allowed to exceed 0° C. After completed addition it was stirred for another 10 minutes at 0° C. First aqueous hydrochloric acid (100 ml, 4 M solution) and then sodium sulfite (200 ml saturated aqueous solution) was added. The product was extracted with ether was followed by drying over magnesium sulfate. Evaporation of the solvent was followed by distillation and the fraction at 105-106° C. at 0.1 mm Hg was collected. Yield 55 g, 54%.
Quantity
50 g
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reactant
Reaction Step One
Quantity
60.5 g
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reactant
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800 mL
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solvent
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16 g
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750 mL
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reactant
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100 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
SR Surasani, VS Rajora, N Bodipati, RK Peddinti - Tetrahedron Letters, 2009 - Elsevier
… Accordingly, we selected 4-fluoro-2-methoxyphenol, 4-chloro-2-methoxyphenol and 4-iodo-2-methoxyphenol 5 as precursors for the generation of 4-halo-MOBs. Herein, we disclose …
Number of citations: 14 www.sciencedirect.com
A Veerareddy, GS Reddy - Synthetic Communications, 2014 - Taylor & Francis
… Guaiacol is iodinated to give 4-iodo-2-methoxyphenol 5. [ Citation 6 ] The 4-iodo-2-methoxy-phenol is used as starting material for the Heck reaction. The Heck reaction is considered to …
Number of citations: 8 www.tandfonline.com
F Juhlke, K Lorber, M Wagenstaller… - Frontiers in Chemistry, 2017 - frontiersin.org
Chlorinated guaiacol derivatives are found in waste water of pulp mills using chlorine in the bleaching process of wood pulp. They can also be detected in fish tissue, possibly causing …
Number of citations: 3 www.frontiersin.org
K Audouze, EØ Nielsen, D Peters - Journal of medicinal chemistry, 2004 - ACS Publications
… In cases where the phenols were not commercial available, they could be prepared as follows: 4-iodo-2-methoxyphenol was prepared by an iodination reaction 35 (Scheme 1) and 2-…
Number of citations: 121 pubs.acs.org
J Zheng, DJ Son, HL Lee, HP Lee… - Molecular …, 2017 - Wiley Online Library
In the present study, we synthesized several non‐aldehyde analogues of (E)‐2,4‐bis(p‐hydroxyphenyl)‐2‐butenal which showed anti‐cancer effect. Interestingly, among the 16 …
Number of citations: 9 onlinelibrary.wiley.com
SR Surasani, RK Peddinti - Tetrahedron letters, 2011 - Elsevier
… Encouraged by the results obtained from the reaction of phenol derivative 1, we then investigated the reactions of 4-bromo-2-methoxyphenol (2) 15 and 4-iodo-2-methoxyphenol (3) 16 …
Number of citations: 17 www.sciencedirect.com
Y Okui, Y Yasuda, A Mori, K Okano - Synthesis, 2022 - thieme-connect.com
… The filtrate was concentrated under reduced pressure to provide 4-iodo-2-methoxyphenol … -coated magnetic stirring bar was charged with 4-iodo-2-methoxyphenol (5.464 g), K 2 CO 3 (…
Number of citations: 3 www.thieme-connect.com
Y Takashima, Y Kobayashi - The Journal of Organic Chemistry, 2009 - ACS Publications
… dried over MgSO 4 , and concentrated in vacuo to afford a residual oil, which was chromatographed on silica gel with hexane/EtOAc (from 1:0 to 10:1) to afford 4-iodo-2-methoxyphenol …
Number of citations: 34 pubs.acs.org
JY Choi, J Yun, CJ Hwang, HP Lee, HD Kim… - International Journal of …, 2019 - mdpi.com
Neuroinflammation is implicated in dopaminergic neurodegeneration. We have previously demonstrated that (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a …
Number of citations: 5 www.mdpi.com
JY Choi, CJ Hwang, DY Lee, SM Gu, HP Lee… - NeuroMolecular …, 2017 - Springer
Alzheimer’s disease (AD) is pathologically characterized by an excessive accumulation of amyloid-beta (Aβ) fibrils within the brain. We tested the anti-inflammatory and anti-…
Number of citations: 11 link.springer.com

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